N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a useful research compound. Its molecular formula is C23H22FN5O5 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.16049698 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS005038941, also known as F3411-8602 or N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide, primarily targets the nuclear exporter protein XPO1 . XPO1 is responsible for the export of a majority of tumor suppressor proteins (TSPs), the glucocorticoid receptor (GR), and eIF4E-bound oncoprotein mRNAs .
Mode of Action
The compound inhibits XPO1, leading to the reactivation of TSPs, induced GR activity in the presence of steroids, and reduction in c-Myc, Cyclin D1, and other oncoproteins with eIF4E-bound mRNAs . This inhibition of XPO1 by AKOS005038941 reactivates multiple TSPs relevant to multiple myeloma, including p53, IκB, and FOXO, and overcomes MDM2-mediated p53 degradation .
Biochemical Pathways
The inhibition of XPO1 by AKOS005038941 affects several biochemical pathways. It increases IκB levels in the nucleus, which inhibits NF-κB transcriptional activity commonly found in multiple myeloma . The compound also enhances the activity of the glucocorticoid receptor (NR3C1) and leads to increased inhibition of E2F-mediated transcription . This results in strong inhibition of E2F target genes related to cell cycle, DNA replication, and transcriptional regulation .
Result of Action
The result of AKOS005038941’s action is the reactivation of multiple TSPs, induced GR activity, and reduction in oncoproteins . This leads to increased apoptosis and inhibition of cell proliferation . The compound shows strong synergy with dexamethasone in inhibiting proliferation and increasing apoptosis in both T-ALL and B-ALL cell lines .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a pyrazolo[4,3-d]pyrimidine core substituted with various functional groups. The presence of the dimethoxyphenyl group and the fluorophenyl moiety suggests possible interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity . In vitro assays demonstrated that it exhibits cytotoxic effects against several human cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values below 100 µM across these cell lines, indicating significant cytotoxicity. For example:
The mechanism of action appears to involve apoptosis induction as evidenced by increased caspase activity and phosphatidylserine translocation in treated cells. Morphological changes consistent with apoptosis were also observed under microscopy.
The compound's anticancer effects are attributed to its ability to disrupt cellular processes:
- Caspase Activation : Increased caspase activity was noted in treated cells, suggesting activation of apoptotic pathways.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to inhibited proliferation.
- Mitochondrial Dysfunction : Changes in mitochondrial membrane potential were observed, indicating potential mitochondrial involvement in apoptosis .
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Similar structure with different substitutions | 30 | Apoptosis induction |
Compound B | Pyrazolo derivative | 45 | Cell cycle arrest |
N-(2,5-dimethoxyphenyl)-2-{...} | Target compound | 36 (HCT-116) | Apoptosis + Caspase activation |
Case Studies
-
Study on Anticancer Efficacy :
A recent publication detailed the screening of this compound against multicellular spheroids derived from tumor cells. The results indicated a marked reduction in spheroid viability at concentrations correlating with the aforementioned IC50 values . -
Mechanistic Insights :
Another study focused on the mechanistic pathways activated by this compound. It was found that it could significantly alter gene expression profiles associated with apoptosis and cell cycle regulation in cancer cells .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O5/c1-27-12-18-21(26-27)22(31)29(11-14-4-6-15(24)7-5-14)23(32)28(18)13-20(30)25-17-10-16(33-2)8-9-19(17)34-3/h4-10,12H,11,13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNBXGDNRKBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.